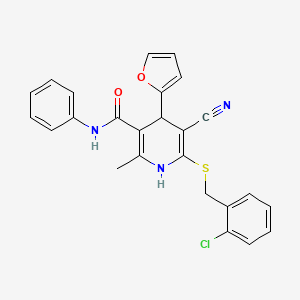

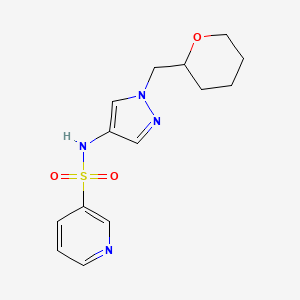

![molecular formula C12H9Cl2N3O B2832792 cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 866135-74-2](/img/structure/B2832792.png)

cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is a chemical compound with the molecular formula C12H9Cl2N3O . It has a molecular weight of 282.125 Da . The compound is related to the class of organic compounds known as phenylimidazoles .

Molecular Structure Analysis

The InChI code for cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is 1S/C10H8Cl2O/c11-8-4-3-7 (5-9 (8)12)10 (13)6-1-2-6/h3-6H,1-2H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer and Antituberculosis Activity

The compound and its derivatives have been explored for their potential in treating diseases such as cancer and tuberculosis. A study focused on the synthesis of cyclopropyl[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanone derivatives revealed significant anticancer and antituberculosis activities. Specifically, some synthesized derivatives demonstrated invitro anticancer activity against the human breast cancer cell line MDA-MB-435, and others exhibited significant antituberculosis effects, highlighting the compound's therapeutic potential in addressing these health challenges (Mallikarjuna, Padmashali, & Sandeep, 2014).

Chemical Synthesis and Reactions

The compound's chemical reactivity and synthesis pathways offer valuable insights into developing novel therapeutic agents. Research on cyclopropenone oximes, related to the chemical structure of interest, outlines the preparation and reaction processes with isocyanates, forming products with potential biological applications. Such studies contribute to the broader understanding of cyclopropyl derivatives in chemical synthesis (Yoshida et al., 1988).

Donor-Acceptor Cyclopropane Applications

Explorations into donor-acceptor cyclopropanes substituted with triazene groups, closely related to the compound of interest, demonstrate their use in catalyst-free ring-opening reactions and Lewis acid catalyzed annulations. These chemical properties are crucial for designing synthetic pathways for pharmaceuticals and other organic compounds (Suleymanov et al., 2020).

Anti-Mycobacterial Agents

Further research into phenyl cyclopropyl methanones, including derivatives of the compound , has shown promising anti-tubercular activities. An efficient synthesis of these compounds and their reduction to alcohols or methylenes showcased their potential against M. tuberculosis H37Rv in vitro, suggesting their role in developing new anti-mycobacterial therapies (Dwivedi et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

Eigenschaften

IUPAC Name |

cyclopropyl-[1-(3,4-dichlorophenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-9-4-3-8(5-10(9)14)17-6-11(15-16-17)12(18)7-1-2-7/h3-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJCMFYCKSGRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

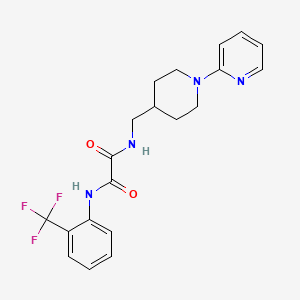

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2832709.png)

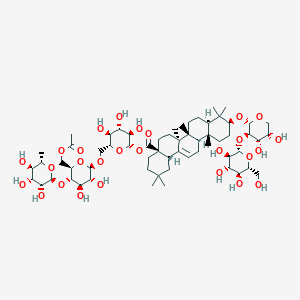

![Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2832710.png)

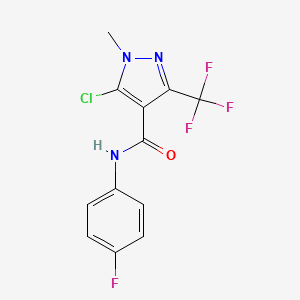

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2832713.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2832719.png)

![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene](/img/structure/B2832723.png)

![7-((4-methoxyphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832727.png)